molecular formula C14H5BrCl3F3N2 B2706658 1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 2062072-08-4

1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B2706658
CAS RN: 2062072-08-4
M. Wt: 444.46
InChI Key: NBGHCJDVZDWQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C14H5BrCl3F3N2 and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Inhibition Performance in Corrosion Science

Imidazo[4,5-b] pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These studies have shown high inhibition performance, suggesting potential applications in protecting metallic materials against corrosion. The effectiveness of these compounds is supported by various analytical techniques, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) (Saady et al., 2021).

Novel Synthesis Methods

Research has developed novel synthetic routes for imidazopyridine derivatives using microwave irradiation. These methods offer simpler and more efficient pathways for producing these compounds, which are characterized by techniques such as NMR, IR, and LCMS (Biradar et al., 2009).

Potential Biological Applications

There has been exploration into the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors for enzymes like tyrosyl-tRNA synthetase. The studies involve comprehensive structure elucidation, including Hirshfeld surface analysis and molecular docking studies, to assess their binding affinities and inhibitory capacities against target enzymes (Jabri et al., 2023).

Chemical Properties and Reactivity

The reactivity of triazolo[1,5-a]pyridine with various electrophiles has been documented, showcasing the versatility of these compounds in chemical synthesis. These reactions enable the formation of variously substituted pyridine derivatives, demonstrating the potential for diverse chemical applications (Jones et al., 1981).

Halogenation and Fluorination Techniques

Studies on the halogenation of imidazo[4,5-c]pyridinones and regioselective fluorination of imidazo[1,2-a]pyridines reveal methods for introducing halogen atoms into these compounds, offering pathways for further functionalization and exploration of their chemical properties (Yutilov & Svertilova, 1994); (Liu et al., 2015).

properties

IUPAC Name

1-bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5BrCl3F3N2/c15-12-11-9(18)4-6(14(19,20)21)5-23(11)13(22-12)10-7(16)2-1-3-8(10)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGHCJDVZDWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5BrCl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.